Methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate
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Overview
Description
Methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a cyclopropane ring, a fluorinated phenyl group, and a boronic ester moiety. Boronic acid esters are widely used in organic synthesis, particularly in Suzuki coupling reactions, due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The starting material, 3-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.
Cyclopropanation: The boronic ester intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under controlled conditions to form the cyclopropane ring.
Esterification: Finally, the cyclopropane intermediate is esterified with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the boronic ester group.
Medicine: Explored for its potential as an enzyme inhibitor in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronic ester structure but lacks the cyclopropane ring.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Contains a similar boronic ester group but with different functional groups.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic ester structure with a pyridine ring.
Uniqueness
Methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and research studies.
Properties
CAS No. |
1620318-28-6 |
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Molecular Formula |
C17H22BFO4 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
methyl 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H22BFO4/c1-15(2)16(3,4)23-18(22-15)12-7-6-11(10-13(12)19)17(8-9-17)14(20)21-5/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
JBNPXHSSSBBZKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C(=O)OC)F |
Origin of Product |
United States |
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